Raltegravir potassium

Vue d'ensemble

Description

Raltegravir Potassium: est un médicament antirétroviral utilisé principalement pour le traitement de l'infection à VIH-1. Il s'agit de la forme sel de potassium du raltégravir, qui est un inhibiteur de la transférence de brin d'intégrase du VIH. Ce composé a été le premier de sa classe à être approuvé par la Food and Drug Administration (FDA) des États-Unis en 2007 . Le raltégravir potassium agit en inhibant l'enzyme intégrase, qui est essentielle au processus de réplication virale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du raltégravir potassium implique plusieurs étapes, notamment la N-méthylation sélective d'un intermédiaire pyrimidone. Le processus comprend généralement les étapes suivantes :

N-alkylation: L'intermédiaire pyrimidone est alkylé en utilisant du (chlorométhyl)diméthylchlorosilane et du fluorure de potassium.

Amidation: Le produit alkylé subit une amidation avec une amine.

Désilylation: La dernière étape implique une désilylation en utilisant du fluorure de potassium dans le méthanol.

Méthodes de production industrielle: La production industrielle du raltégravir potassium implique des techniques de granulation à sec pour préparer des comprimés comprimés. Le processus comprend le mélange du raltégravir avec des excipients, la compression du mélange pour former des slugs, le dimensionnement des slugs pour former des granules, et enfin la compression des granules en comprimés .

Analyse Des Réactions Chimiques

Metabolism and Decomposition

Raltegravir undergoes significant metabolic processes primarily through glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1). This metabolic pathway results in the formation of various metabolites, including:

-

M2 (Glucuronide of Raltegravir) : Detected in urine and accounts for a significant portion of the excreted dose.

-

Parent Compound : The majority of plasma radioactivity is attributed to unmetabolized raltegravir .

The elimination of raltegravir occurs rapidly, with approximately 32% excreted in urine and 51% in feces within the first 24 hours post-administration .

Stability and Decomposition Products

Raltegravir potassium demonstrates stability under various conditions but can decompose under specific circumstances:

-

In aqueous solutions, it has been noted that raltegravir may undergo hydrolytic degradation leading to multiple decomposition products.

-

Analytical methods such as NMR and HPLC have been employed to characterize these products, which include hydrolysis products and other structural changes in the sugar ring .

Key Studies

Several studies have highlighted the chemical behavior and pharmacokinetics of raltegravir:

Clinical Implications

The chemical reactions involved in the metabolism of this compound have direct implications for its clinical efficacy and safety profile:

Applications De Recherche Scientifique

Treatment of HIV Infection

Raltegravir potassium is indicated for the treatment of HIV-1 infection in both adults and pediatric patients. Its use is essential in achieving viral suppression when combined with other antiretroviral agents. The drug's mechanism involves inhibiting the integrase enzyme, which is crucial for viral replication.

Efficacy in Clinical Trials

Significant clinical trials have demonstrated the efficacy of raltegravir. For instance, in the BENCHMRK studies, patients treated with raltegravir showed a higher percentage of achieving viral loads below 50 copies/mL compared to those receiving placebo. Specifically, at week 156, 51% of patients on raltegravir achieved this milestone versus only 22% in the placebo group . Furthermore, after 240 weeks, the mean increase in CD4 cell counts was notable, indicating robust immune recovery among those treated with raltegravir .

Pharmacokinetics and Dosage

This compound is administered orally, typically at a dosage of 400 mg twice daily. It exhibits a favorable pharmacokinetic profile, with peak plasma concentrations reached approximately three hours post-dose. The drug shows dose-proportional absorption and does not significantly prolong the QTc interval, making it a safe option for many patients .

Table: Pharmacokinetic Parameters of Raltegravir

| Parameter | Value |

|---|---|

| Tmax | ~3 hours |

| AUC (Area Under Curve) | Dose-proportional |

| Cmax | Increases with dose |

Safety Profile and Side Effects

The safety profile of this compound has been evaluated extensively. Common side effects include gastrointestinal disturbances and rash; however, severe adverse events are rare. Monitoring for hypersensitivity reactions and liver function is recommended during treatment .

Combination Therapy

Raltegravir is often used in combination with other antiretroviral drugs to enhance treatment efficacy and reduce the risk of resistance development. This combination approach is crucial for achieving sustained virologic suppression.

Case Study: Efficacy in Treatment-Naïve Patients

In a cohort study involving treatment-naïve patients, those receiving a regimen including raltegravir showed significantly improved outcomes compared to traditional therapies. The study reported that after 48 weeks, over 80% of participants achieved undetectable viral loads .

Potential Beyond HIV Treatment

Recent research suggests that raltegravir may have applications beyond HIV treatment. Investigations into its effects on other viral infections and its potential role in cancer therapy are ongoing. For example, studies are exploring how integrase inhibitors like raltegravir may influence cellular mechanisms relevant to oncogenesis .

Mécanisme D'action

Raltegravir Potassium is compared with other HIV integrase inhibitors such as:

- Elvitegravir

- Dolutegravir

- Bictegravir

Uniqueness: this compound was the first integrase inhibitor approved for clinical use, setting a precedent for subsequent drugs in this class. It is known for its rapid action and effectiveness in reducing viral load .

Comparaison Avec Des Composés Similaires

Le raltégravir potassium est comparé à d'autres inhibiteurs de l'intégrase du VIH tels que:

- Elvitégravir

- Dolutegravir

- Bictégravir

Unicité: Le raltégravir potassium a été le premier inhibiteur de l'intégrase approuvé pour une utilisation clinique, créant un précédent pour les médicaments ultérieurs de cette classe. Il est connu pour son action rapide et son efficacité à réduire la charge virale .

Composés similaires:

- Elvitégravir : Un autre inhibiteur de l'intégrase avec des mécanismes similaires mais des propriétés pharmacocinétiques différentes.

- Dolutegravir : Connu pour sa barrière plus élevée à la résistance par rapport au raltégravir.

- Bictégravir : Offre une administration une fois par jour et est souvent utilisé dans les thérapies combinées .

Activité Biologique

Raltegravir potassium is an antiretroviral medication primarily used in the treatment of HIV-1 infection. As the first integrase strand transfer inhibitor (INSTI), it functions by inhibiting the integrase enzyme, which is crucial for the viral replication process. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, efficacy in clinical studies, and safety profile.

Raltegravir inhibits the strand transfer activity of the HIV integrase enzyme. By doing so, it prevents the integration of viral DNA into the host cell genome, thereby blocking the replication cycle of HIV-1. This mechanism is vital for managing HIV infections, especially in patients with strains resistant to other antiretroviral therapies .

Pharmacokinetics

Absorption and Distribution:

- Raltegravir is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 4 hours post-dose.

- It has a high plasma protein binding rate (approximately 83%) and shows extensive distribution throughout the body, with significant concentrations found in gastrointestinal organs and excretion pathways .

Metabolism:

- The primary metabolic pathway for raltegravir involves glucuronidation, primarily mediated by UGT1A1, with minor contributions from UGT1A9 and UGT1A3. This metabolic pathway results in a major metabolite that is less pharmacologically active than the parent compound .

Excretion:

- Raltegravir is excreted mainly through feces and urine. Studies have shown that it crosses the placenta and is present in breast milk, indicating potential implications for pregnant or lactating individuals .

Efficacy in Clinical Studies

Raltegravir has been evaluated in multiple clinical trials demonstrating its effectiveness in reducing viral loads and increasing CD4 cell counts among HIV-infected patients.

Key Findings from Clinical Trials:

- BENCHMRK Studies: In these randomized trials involving treatment-experienced patients, raltegravir showed a significant reduction in viral load compared to placebo. At week 156, 51% of patients on raltegravir achieved viral loads under 50 copies/mL versus only 22% in the placebo group .

| Study Duration | Raltegravir Group (%) | Placebo Group (%) |

|---|---|---|

| Week 156 | 51% < 50 copies/mL | 22% < 50 copies/mL |

| Week 240 | 42% < 50 copies/mL | - |

- Pediatric Studies: In trials involving children aged 2 years and older, raltegravir demonstrated a virologic success rate of approximately 53% at week 24 among treatment-experienced subjects. This indicates its efficacy across different age groups and treatment histories .

Safety Profile

Raltegravir is generally well-tolerated with a low incidence of severe adverse effects. Common side effects include nausea, headache, and fatigue. Importantly, it has a low potential for drug-drug interactions due to its unique metabolic pathway that does not involve cytochrome P450 enzymes .

Toxicity Studies:

Propriétés

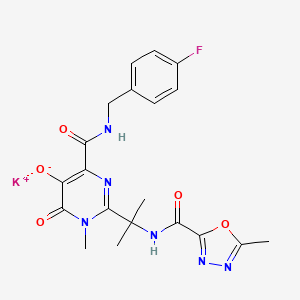

IUPAC Name |

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUKBHBISRAZTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FKN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007339 | |

| Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871038-72-1 | |

| Record name | Raltegravir potassium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871038721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5 methyl-1,3,4oxadiazole-2-carbonyl)amino]propan-2-yl]-6 oxopyrimidin-5-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RALTEGRAVIR POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y000U234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.